molecular formula C23H25NO3S2 B11078337 Propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11078337
M. Wt: 427.6 g/mol
InChI Key: GFBWHKMHZFPNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. This compound features a unique structure with multiple functional groups, including thiophene rings, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The thiophene rings and quinoline core can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their biological activities.

    Hexahydroquinoline derivatives: Similar compounds with hexahydroquinoline cores are studied for their pharmacological properties.

Uniqueness

Propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of thiophene and hexahydroquinoline structures, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H25NO3S2

Molecular Weight

427.6 g/mol

IUPAC Name

propan-2-yl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H25NO3S2/c1-12(2)27-23(26)20-14(4)24-16-10-15(18-6-5-9-28-18)11-17(25)21(16)22(20)19-8-7-13(3)29-19/h5-9,12,15,22,24H,10-11H2,1-4H3

InChI Key

GFBWHKMHZFPNDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.